PNMT Inhibitory Activity: Minimal Affinity Differentiates from High-Potency Inhibitors
n-Methyl-[1,1'-biphenyl]-3-methanamine exhibits extremely weak inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) with a Ki of 1,110,000 nM, confirming its minimal interaction with this target. In stark contrast, the potent PNMT inhibitor SKF 64139 demonstrates a Ki of approximately 90 nM, representing a >12,000-fold difference in affinity [1]. This data precisely defines the compound's selectivity profile, indicating it is not a suitable starting point for developing PNMT-targeted therapeutics [2].
| Evidence Dimension | Inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1,110,000 nM |
| Comparator Or Baseline | SKF 64139 (Ki ≈ 90 nM) |
| Quantified Difference | >12,000-fold weaker affinity |
| Conditions | In vitro radiochemical assay against bovine PNMT |
Why This Matters
This defines the compound's selectivity landscape, preventing its misapplication in PNMT-related research and directing procurement toward appropriate projects.
- [1] BindingDB. BDBM50367284 (CHEMBL291584). Affinity Data for Phenylethanolamine N-Methyltransferase. Accessed April 2026. View Source
- [2] Grunewald, G. L., et al. (2006). Probing the active site of phenylethanolamine N-methyltransferase: differential effects of the stereochemistry and N-substituent of a flexible, ring-opened analogue of SKF 64139. Journal of Medicinal Chemistry, 49(2), 549-557. View Source
